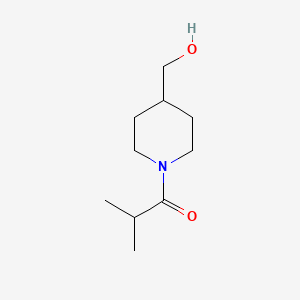
1-(4-Hydroxymethyl-piperidin-1-yl)-2-methyl-propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(4-Hydroxymethyl-piperidin-1-yl)-2-methyl-propan-1-one is a chemical compound with the molecular formula C9H17NO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxymethyl-piperidin-1-yl)-2-methyl-propan-1-one typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 4-piperidone with formaldehyde and a methylating agent to introduce the hydroxymethyl and methyl groups, respectively. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and purification steps, to achieve high yields and purity.
化学反応の分析
Types of Reactions
1-(4-Hydroxymethyl-piperidin-1-yl)-2-methyl-propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 1-(4-(Carboxymethyl)piperidin-1-yl)-2-methylpropan-1-one.
Reduction: 1-(4-(Hydroxymethyl)piperidin-1-yl)-2-methylpropan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-Hydroxymethyl-piperidin-1-yl)-2-methyl-propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Hydroxymethyl-piperidin-1-yl)-2-methyl-propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The compound’s piperidine ring can also interact with receptors and enzymes, influencing various biochemical processes.
類似化合物との比較
1-(4-Hydroxymethyl-piperidin-1-yl)-2-methyl-propan-1-one can be compared with other piperidine derivatives, such as:
1-(4-(Hydroxymethyl)piperidin-1-yl)ethanone: Similar structure but with a different alkyl group.
1-(4-(Hydroxymethyl)piperidin-1-yl)butan-1-one: Longer alkyl chain, potentially affecting its chemical and biological properties.
1-(4-(Hydroxymethyl)piperidin-1-yl)pentan-1-one: Even longer alkyl chain, further influencing its reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
特性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC名 |
1-[4-(hydroxymethyl)piperidin-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C10H19NO2/c1-8(2)10(13)11-5-3-9(7-12)4-6-11/h8-9,12H,3-7H2,1-2H3 |
InChIキー |
BYBLJLDAVXKYNF-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)N1CCC(CC1)CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














